molecular formula C14H14ClNO B7812816 1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride CAS No. 1197232-53-3

1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride

Cat. No.: B7812816
CAS No.: 1197232-53-3
M. Wt: 247.72 g/mol
InChI Key: LEFGOFAJMXPUIU-UHFFFAOYSA-N
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Description

1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes an aminophenyl group attached to an ethanone moiety. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride typically involves the reaction of 2-aminophenyl ketones with various reagents. One common method includes the reaction of 2-aminophenyl ketone with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-[3-(2-Aminophenyl)phenyl]ethanone;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

1-[3-(2-aminophenyl)phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15;/h2-9H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFGOFAJMXPUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197232-53-3
Record name Ethanone, 1-(2′-amino[1,1′-biphenyl]-3-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197232-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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